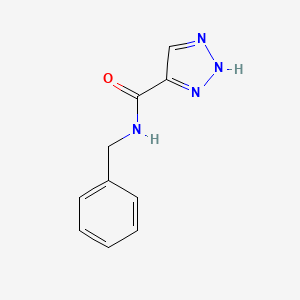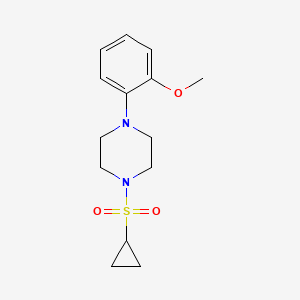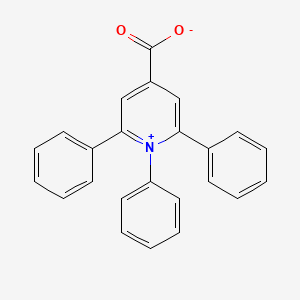
1-(2,4-dimethoxyphenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-dimethoxyphenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea, also known as DMTS, is a chemical compound used in scientific research. It has been found to have potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and neurological disorders.
Scientific Research Applications
Chemical Synthesis and Reactivity
Urea derivatives are pivotal in the synthesis of complex molecules due to their versatile reactivity. For instance, N,N'-dimethoxy-N,N'-dimethylurea has been identified as a carbonyl dication equivalent, facilitating the synthesis of unsymmetrical ketones, a fundamental process in organic synthesis (Whipple & Reich, 1991). Similarly, the flexibility of 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas in acetylcholinesterase inhibition showcases the functional adaptability of urea derivatives in medicinal chemistry (Vidaluc et al., 1995).
Catalysis and Organic Reactions
The catalytic roles of urea derivatives in facilitating chemical reactions are noteworthy. Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, for example, enables the selective functionalization of molecules, highlighting the strategic use of urea derivatives in synthetic organic chemistry (Smith, El‐Hiti, & Alshammari, 2013). The study on hindered ureas as masked isocyanates elucidates their utility in under-neutral-conditions reactions, expanding the toolbox for chemical synthesis (Hutchby et al., 2009).
Biochemical Applications
The biochemical utility of urea derivatives is demonstrated through their interaction with biological molecules. For instance, the exploration of flexible spacers in 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to optimize inhibitory activities against acetylcholinesterase indicates their potential in designing bioactive compounds (Vidaluc et al., 1995). Additionally, the synthesis of novel anticancer agents within the 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives highlights the significant therapeutic applications of these compounds (Feng et al., 2020).
Environmental and Green Chemistry
Urea derivatives have also found applications in environmental science and green chemistry. The investigation of photodegradation and hydrolysis of substituted urea pesticides in water sheds light on the environmental fate and degradation pathways of these compounds, providing insights into their ecological impact (Gatidou & Iatrou, 2011).
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(4-methoxythian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-20-12-4-5-13(14(10-12)21-2)18-15(19)17-11-16(22-3)6-8-23-9-7-16/h4-5,10H,6-9,11H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZCUUDQPVGPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2(CCSCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2932287.png)
![3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2932288.png)

![2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2932291.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2932297.png)

![Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine](/img/structure/B2932299.png)
![1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate](/img/structure/B2932301.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2932302.png)



